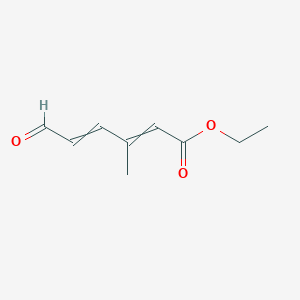![molecular formula C8H4ClNO3 B8401277 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione
Descripción general
Descripción
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group and two carboxylic acid anhydride groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride typically involves the chloromethylation of 2,3-pyridinedicarboxylic acid followed by cyclization to form the anhydride. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The anhydride groups can be hydrolyzed to form the corresponding dicarboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the anhydride groups.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be employed under controlled conditions.
Major Products:
- Substituted pyridine derivatives
- 2,3-pyridinedicarboxylic acid
- Various oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and coordination complexes, due to its ability to form stable bonds with various metal ions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The anhydride groups can undergo hydrolysis, releasing carboxylic acids that can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
2,3-Pyridinedicarboxylic Acid: Lacks the chloromethyl group and anhydride functionality, making it less reactive in certain substitution reactions.
5-Methyl-2,3-pyridinedicarboxylic Acid Anhydride: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2,4-Pyridinedicarboxylic Acid Anhydride: Has a different substitution pattern on the pyridine ring, affecting its chemical behavior and uses.
Uniqueness: 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is unique due to the presence of both a chloromethyl group and anhydride functionality, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H4ClNO3 |
|---|---|
Peso molecular |
197.57 g/mol |
Nombre IUPAC |
3-(chloromethyl)furo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-2-4-1-5-6(10-3-4)8(12)13-7(5)11/h1,3H,2H2 |
Clave InChI |
JLJSCLYUDCQETH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=O)OC2=O)CCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
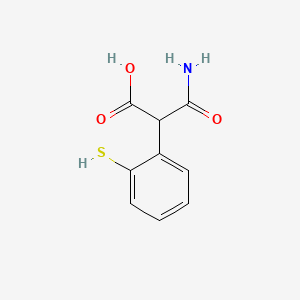
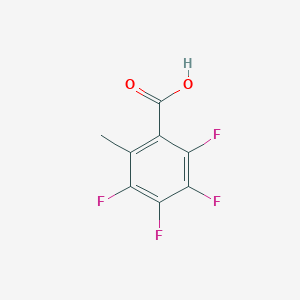
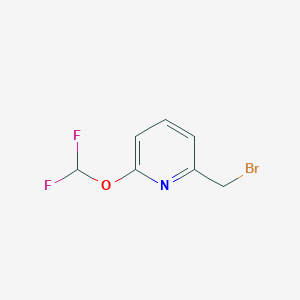
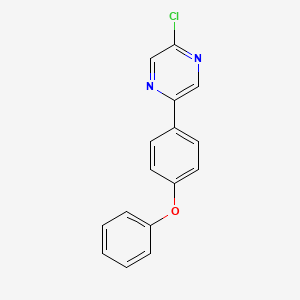
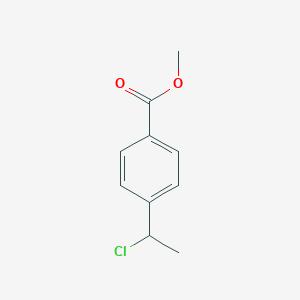
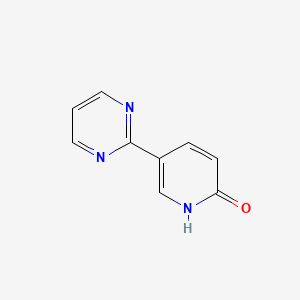
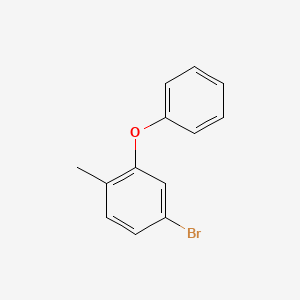
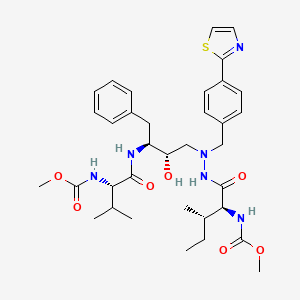
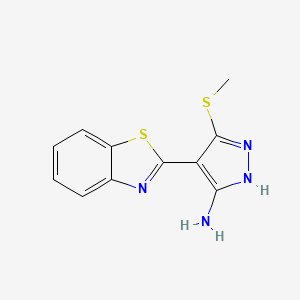
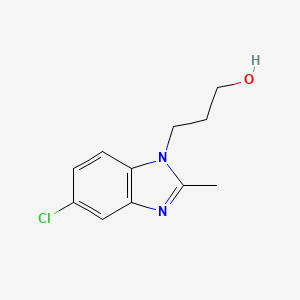

![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)

